molecular formula C4H5N B145914 Pyrrole CAS No. 109-97-7

Pyrrole

Cat. No. B145914
CAS RN: 109-97-7
M. Wt: 67.09 g/mol
InChI Key: KAESVJOAVNADME-UHFFFAOYSA-N
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Description

Biological Formation of Pyrroles

Pyrroles are significant in natural product biosynthesis due to their chemical and electronic properties. They are planar, electron-rich, and susceptible to electrophilic attack, which makes them versatile for biological interactions. The pyrrole-2-carboxylate moiety, in particular, is a nucleophilic center that is often incorporated into natural products. The construction of pyrrole rings during secondary metabolite formation, their derivatization, and incorporation into natural products are key areas of study. Enzymatic strategies and mechanistic details are crucial for understanding the biological formation of pyrroles .

Synthesis Analysis

The synthesis of pyrroles can be achieved through various methods. A Ti-catalyzed formal [2+2+1] reaction of alkynes and diazenes has been developed for the oxidative synthesis of pyrroles, which involves a Ti(II)/Ti(IV) redox catalytic cycle . Iron-catalyzed N-heterocyclization from unsaturated diols and primary amines offers a sustainable and atom-economic pathway to pyrroles . The Van Leusen [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds is another method for synthesizing pyrrole derivatives . Additionally, the conversion of furans to pyrroles via rhodium-catalyzed reactions and the coupling of enamines with alkynes under oxidative conditions have been reported . Multicomponent reactions also provide efficient access to substituted pyrroles, which is beneficial for various scientific fields .

Molecular Structure Analysis

The molecular structure of pyrroles is characterized by a five-membered heterocyclic ring. Theoretical studies using molecular orbital methods have been conducted to understand the polymerization process of pyrrole, particularly the initial-stage reaction near the anode of the electropolymerization system .

Chemical Reactions Analysis

Pyrroles can be synthesized through a silver-catalyzed 1,3-dipolar cycloaddition followed by oxidative dehydrogenative aromatization. This tandem reaction sequence allows for the construction of multisubstituted pyrroles from simple alkenes . Another method involves the direct synthesis of pyrroles from imines, alkynes, and acid chlorides mediated by isocyanides, which suggests the generation of imino analogues of munchnones that couple with alkynes to form the pyrrole product .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrroles are influenced by their molecular structure. As electron-rich heterocycles, they are prone to electrophilic substitution reactions. Their planarity and ability to participate in π-π stacking and hydrogen-bonding interactions make them important in biological systems and materials science. The reactivity of the pyrrole ring allows for various functionalizations, which is essential for the synthesis of pharmaceuticals and natural products .

Scientific Research Applications

Pyrrole in Biomedical Research

Pyrrole is recognized as a versatile scaffold in medicinal chemistry, contributing to various biologically active compounds. Its derivatives serve as fundamental building blocks for antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme-inhibiting drugs. Notably, they possess distinct anticancer and anti-tubercular properties, leading to the development of novel pyrrole derivatives for treating multidrug-resistant (MDR) pathogens (Gholap, 2016). Additionally, pyrrole-containing analogs are potential sources of biologically active compounds found in many natural products, with a diverse range of therapeutic applications including antipsychotic, antibacterial, antifungal, and antimalarial effects (Bhardwaj et al., 2015).

Pyrrole in Material Science and Agriculture

Pyrrole exhibits significant potential in material science, particularly in the synthesis of pharmaceuticals, natural products, and optoelectronic materials. Efforts to discover more efficient synthetic methods for preparing pyrrole compounds are driven by its critical role in these industries (Khajuria, Dham, & Kapoor, 2016). Moreover, pyrrole derivatives have shown promise as insecticides, offering protection against major stored-product insect species and serving as potential post-harvest protectants for agricultural commodities (Boukouvala et al., 2016).

Pyrrole in Neurological and Systemic Health

In the field of neurology and systemic health, pyrrole derivatives have been investigated for their nootropic effects, neuroprotection after stroke, and antiepileptic properties. The compound piracetam, for example, has been extensively studied for its enhancement of learning and memory, distinguishing pyrrolidones from other psychoactive drug classes (Shorvon, 2001). Furthermore, pyrrole adducts have been proposed as biomarkers for peripheral nerve impairment induced by specific chemical exposures, highlighting its relevance in both neurological research and occupational health (Li et al., 2018).

Safety And Hazards

Pyrrole is a flammable liquid that can cause irritation upon contact with the skin and eyes . Ingestion or inhalation of pyrrole may lead to poisoning with symptoms such as headache, dizziness, and in severe cases, damage to the central nervous system .

Future Directions

Polypyrrole-based hybrid nanocomposites have drawn much attentiveness of the researchers and scientists owing to their superior and much improved physical, chemical and biomedical properties . This review article outlines the important synthesis strategies, properties and conduction mechanism of polypyrrole-based hybrid nanocomposites .

properties

IUPAC Name

1H-pyrrole
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InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H
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InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC=C1
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Molecular Formula

C4H5N
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Related CAS

30604-81-0, 107760-17-8, 101359-25-5
Record name Polypyrrole
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Record name 1H-Pyrrole, dimer
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DSSTOX Substance ID

DTXSID5021910
Record name Pyrrole
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Molecular Weight

67.09 g/mol
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Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma
Record name Pyrrole
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Boiling Point

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

102 °F (39 °C) (CLOSED CUP)
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Solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol)
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Density

0.9698 @ 20 °C, 0.955-0.975
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Vapor Density

2.31 (Air= 1)
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Vapor Pressure

8.36 [mmHg], 8.35 mm Hg @ 25 dec C
Record name Pyrrole
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Product Name

Pyrrole

Color/Form

Colorless liquid when fresh, Yellowish or brown oil

CAS RN

109-97-7, 30604-81-0
Record name 1H-Pyrrole
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Melting Point

-23.4 °C, -24 °C
Record name PYRROLE
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Synthesis routes and methods I

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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20 g
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Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
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alcohol
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2-methyl-3-(4-iodophenyl)pyrrole
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Synthesis routes and methods III

Procedure details

Chloropyrrolotriazine (1) (compound 3 of Scheme 9) can be reacted with an aniline (1a) (e.g., compound 1 of Scheme 11) in anhydrous DMF at rt to afford compound (2). Reaction of compound (2) with an aq. base such as NaOH with heating affords compound (3). Compound (3) can be reacted with an amine R2NH2 in the presence of a coupling reagent, such as HOBt, with or without a base such as diisopropylamine, in an organic solvent, such as DMF to afford compound (4). Compound (4) can be reacted with hydrogen in the presence of a catalyst, such as Pd/C, in an organic solvent, such as MeOH to afford compound (5). Reaction of compound (5) with an isocyanate in an organic solvent, such as DCE affords compound (6).
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amine R2NH2
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Synthesis routes and methods IV

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
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Synthesis routes and methods V

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
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aroylchloride
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alkanoylchloride
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alkylchloroformate
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrole
Reactant of Route 2
Pyrrole
Reactant of Route 3
Pyrrole
Reactant of Route 4
Pyrrole
Reactant of Route 5
Pyrrole
Reactant of Route 6
Pyrrole

Citations

For This Compound
541,000
Citations
B Jolicoeur, EE Chapman, A Thompson, WD Lubell - Tetrahedron, 2006 - Elsevier
The synthetic chemistry of the pyrrolic unit is dominated by electrophilic aromatic substitution and pyrrole is much more reactive than benzene in this respect, as a result of the lone pair …
Number of citations: 123 www.sciencedirect.com
H Hoffmann, T Lindel - Synthesis, 2003 - thieme-connect.com
This review article gives a detailed account on the chemistryof the pyrrole-imidazole alkaloids from marine sponges. The pyrrole-imidazolealkaloids share a key building block, oroidin …
Number of citations: 153 www.thieme-connect.com
S Sadki, P Schottland, N Brodie… - Chemical Society …, 2000 - pubs.rsc.org
… in the fact that the monomer (pyrrole) is easily oxidized, water … proposed to date for pyrrole electropolymerization with an … further insight into the pyrrole electropolymerization mechanism. …
Number of citations: 296 pubs.rsc.org
S Michlik, R Kempe - Nature chemistry, 2013 - nature.com
The pyrrole heterocycle is a prominent chemical motif and is found widely in natural products, drugs, catalysts and advanced materials. Here we introduce a sustainable iridium-…
Number of citations: 432 www.nature.com
O Christiansen, J Gauss, JF Stanton… - The Journal of chemical …, 1999 - pubs.aip.org
… The interest in pyrrole is not surprising, considering that its heterocyclic five-membered ring … Calculations have previously been presented for pyrrole using a variety of theoretical …
Number of citations: 186 pubs.aip.org
BA Trofimov, LN Sobenina, AP Demenev… - Chemical …, 2004 - ACS Publications
… blocks (pyrrole moiety carriers) in the synthesis of more complex pyrrole compounds. It deals … of the vinyl group (including those involving the pyrrole ring) and its functional substituents. …
Number of citations: 185 pubs.acs.org
AF Diaz, KK Kanazawa, GP Gardini - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… Using 0.5pm polypyrrole film on platinum, 5 x lo-, M TCNQ in MeCN was examined at a frequency of 12.5 Hz. The amplitude, phase, and widths of the fundamental and second …
Number of citations: 597 pubs.rsc.org
D Curran, J Grimshaw, SD Perera - Chemical Society Reviews, 1991 - pubs.rsc.org
… of pyrrole involves oxidation to pyrrole radical-cation which then reacts with a second molecule of pyrrole leading to dipyrrole. The oxidation potentials for pyrrole oligomers become less …
Number of citations: 207 pubs.rsc.org
SC Philkhana, FO Badmus, IC Dos Reis, R Kartika - Synthesis, 2021 - thieme-connect.com
… In this article, we wish to provide a brief survey on selected pyrrole syntheses that were … part of pyrrole ring or contain key functional groups that directly participate in the pyrrole formation…
Number of citations: 45 www.thieme-connect.com
SS Gholap - European journal of medicinal chemistry, 2016 - Elsevier
… pyrrole derivatives for the treatment of MDR pathogens. In the present review the main target is to focus on the development of pyrrole … for the future development of pyrrole therapeutics. …
Number of citations: 306 www.sciencedirect.com

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